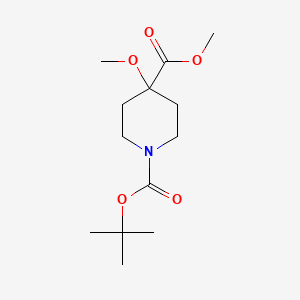

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Characterization

The compound serves as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. It was synthesized through a series of steps, starting from 4-methylpyridinium and involving various chemical reactions such as SN2 substitution and borohydride reduction with sodium borohydride. This method offers advantages like the use of easily obtained raw materials and suitability for industrial scale-up (Chen Xin-zhi, 2011).

It has been used as an intermediate in the synthesis of omisertinib (AZD9291), a biologically active compound. The synthesis method involved acylation, nucleophilic substitution, and reduction, yielding a total of 81% over three steps (Bingbing Zhao et al., 2017).

This compound is an essential intermediate in the biosynthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle of catalytic fixation of carbon dioxide, fatty acids, sugars, and α-amino acids synthesis. The synthesis from L-cystine yielded a total of 54% over three steps (Shuanglin Qin et al., 2014).

Crystallographic and Molecular Studies

Crystallographic studies of derivatives of this compound have revealed the eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy-2,2,6,6-tetramethylpiperidine, providing insights into the molecular structure and preferred conformations (J. Anderson et al., 1993).

Another study synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate. The compound's crystal and molecular structure was characterized by X-ray crystallographic analysis, highlighting the presence of intramolecular hydrogen bonds and its stabilization in the monoclinic space group P21/c (N. Çolak et al., 2021).

Applications in Drug Synthesis

The compound has been utilized as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis involved acylation, sulfonation, and substitution, with the final structure confirmed by MS and 1HNMR, achieving a total yield of 20.2% (Min Wang et al., 2015).

It was also involved in the synthesis of BMS-986251, a clinical candidate, through an efficient synthetic route using palladium-catalyzed methoxycarbonylation and Crabtree hydrogenation, proving its utility in drug discovery (L. Cornelius et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methoxypiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOCQILFQVTCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)